molecular formula C25H25N3OS2 B15101316 N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B15101316
M. Wt: 447.6 g/mol
InChI Key: FNIIDLFBVQRTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and various substituents that contribute to its chemical properties and potential applications. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Phenyl and Butyl Groups: The phenyl and butyl groups can be introduced through Friedel-Crafts alkylation reactions, where the thiazole ring is alkylated using appropriate alkyl halides in the presence of a Lewis acid catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling of the Thiazole and Thiophene Rings: The final step involves the coupling of the thiazole and thiophene rings through a condensation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and chloroform.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.

    Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
  • N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
  • N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]pyridine-2-carboxamide

Uniqueness

N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide stands out due to its unique combination of a thiazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry, material science, and chemical biology.

Properties

Molecular Formula

C25H25N3OS2

Molecular Weight

447.6 g/mol

IUPAC Name

N-[3-butyl-4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C25H25N3OS2/c1-3-4-16-28-22(19-14-12-18(2)13-15-19)24(27-23(29)21-11-8-17-30-21)31-25(28)26-20-9-6-5-7-10-20/h5-15,17H,3-4,16H2,1-2H3,(H,27,29)

InChI Key

FNIIDLFBVQRTOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.